

starting materials for 4-amino-3-methoxy-N-methylbenzamide synthesis

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Compound of Interest

Compound Name:	4-amino-3-methoxy-N-methylbenzamide
Cat. No.:	B1290252

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Synthesis of 4-amino-3-methoxy-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for **4-amino-3-methoxy-N-methylbenzamide**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from commercially available starting materials. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Core Synthetic Pathway

The synthesis of **4-amino-3-methoxy-N-methylbenzamide** is most effectively achieved through a two-step sequence:

- Amidation: Formation of the N-methylamide from 4-methoxy-3-nitrobenzoic acid.
- Reduction: Conversion of the nitro group to the corresponding primary amine.

This approach ensures high yields and utilizes standard, well-established laboratory techniques.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations in the synthesis of **4-amino-3-methoxy-N-methylbenzamide**. The yields are based on analogous reactions reported in the literature and serve as a benchmark for this synthetic sequence.

Step	Reaction	Starting Material	Reagents	Product	Representative Yield (%)
1	Amidation	4-Methoxy-3-nitrobenzoic acid	1. Oxalyl chloride, DMF (cat.) 2. Methylamine	3-Methoxy-N-methyl-4-nitrobenzamide	~85%
2	Reduction	3-Methoxy-N-methyl-4-nitrobenzamide	H ₂ , Pd/C	4-Amino-3-methoxy-N-methylbenzamide	>95%

Experimental Protocols

Step 1: Synthesis of 3-methoxy-N-methyl-4-nitrobenzamide (Amidation)

This procedure details the formation of the amide bond by first converting the carboxylic acid to an acyl chloride, followed by reaction with methylamine.

Materials:

- 4-Methoxy-3-nitrobenzoic acid
- Oxalyl chloride
- N,N-Dimethylformamide (DMF), catalytic amount
- Dichloromethane (DCM), anhydrous

- Methylamine solution (e.g., 2 M in THF or aqueous solution)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane.
- Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
- Slowly add oxalyl chloride (1.2 eq) to the suspension at room temperature. The reaction mixture is stirred until the evolution of gas ceases and a clear solution is obtained, typically for 1-2 hours.
- The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride.
- The crude acyl chloride is redissolved in anhydrous dichloromethane and cooled to 0 °C in an ice bath.
- Methylamine solution (1.5 eq) is added dropwise to the cooled solution of the acyl chloride with vigorous stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude 3-methoxy-N-methyl-4-nitrobenzamide.

- The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of 4-amino-3-methoxy-N-methylbenzamide (Reduction)

This protocol describes the reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation.[\[1\]](#)[\[2\]](#)

Materials:

- 3-Methoxy-N-methyl-4-nitrobenzamide
- Palladium on carbon (10% Pd/C)
- Methanol or Ethanol
- Hydrogen gas (H₂)
- Celite

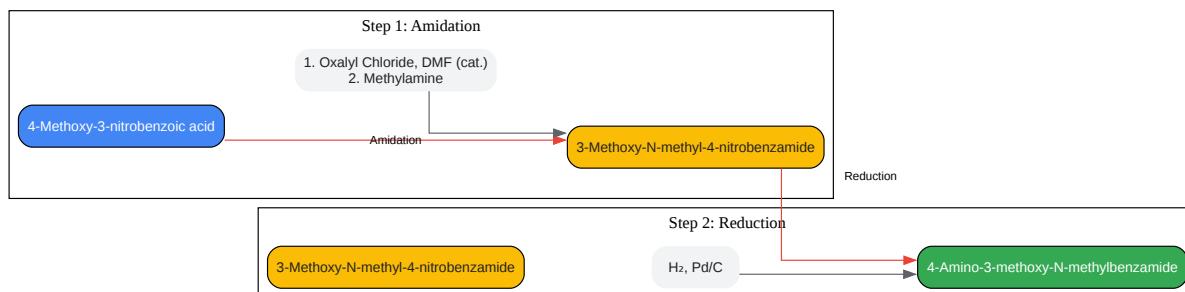
Procedure:

- To a solution of 3-methoxy-N-methyl-4-nitrobenzamide (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
- The vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at balloon pressure or in a Parr hydrogenator) at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

- The filtrate is concentrated under reduced pressure to yield **4-amino-3-methoxy-N-methylbenzamide**. The product is typically of high purity and may not require further purification.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of **4-amino-3-methoxy-N-methylbenzamide**.



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Caption: Synthetic route to **4-amino-3-methoxy-N-methylbenzamide**.

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References

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